2-(diethylamino)ethyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)ethyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate is a complex organic compound belonging to the imidazo[1,2-a]benzimidazole family. This compound is notable for its unique structure, which combines a diethylaminoethyl group with a dimethyl-imidazo[1,2-a]benzimidazole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate typically involves a multi-step process:
-
Formation of the Imidazo[1,2-a]benzimidazole Core: : This step often starts with the cyclization of 1-substituted benzimidazol-2-amines with appropriate electrophiles. For instance, quaternization of 1-R-2-aminobenzimidazoles with 2-bromo-1-(5-nitrofuran-2-yl)ethan-1-one, followed by cyclization, can yield the imidazo[1,2-a]benzimidazole core .
-
Introduction of the Diethylaminoethyl Group: : The diethylaminoethyl group can be introduced via nucleophilic substitution reactions. This typically involves the reaction of the imidazo[1,2-a]benzimidazole derivative with diethylaminoethyl chloride under basic conditions.
-
Esterification: : The final step involves the esterification of the carboxylic acid group with ethanol or another suitable alcohol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the diethylaminoethyl group, leading to the formation of N-oxides.
-
Reduction: : Reduction reactions can target the imidazo[1,2-a]benzimidazole core, potentially reducing double bonds or nitro groups if present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various alkyl, acyl, or sulfonyl groups onto the imidazo[1,2-a]benzimidazole core.
Scientific Research Applications
Chemistry
In chemistry, 2-(diethylamino)ethyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has shown potential as an antimicrobial and antiparasitic agent. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of imidazo[1,2-a]benzimidazole have been explored for their anticancer, antiviral, and anti-inflammatory properties. The compound’s ability to modulate biological pathways suggests its potential as a therapeutic agent.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(diethylamino)ethyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)ethyl 2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate: Similar structure but with a single methyl group.
2-(Diethylamino)ethyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxamide: Contains a carboxamide group instead of a carboxylate.
2-(Diethylamino)ethyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-sulfonate: Contains a sulfonate group instead of a carboxylate.
Uniqueness
What sets 2-(diethylamino)ethyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both the diethylaminoethyl and carboxylate groups allows for versatile chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C18H24N4O2 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2,4-dimethylimidazo[1,2-a]benzimidazole-1-carboxylate |
InChI |
InChI=1S/C18H24N4O2/c1-5-21(6-2)11-12-24-17(23)16-13(3)19-18-20(4)14-9-7-8-10-15(14)22(16)18/h7-10H,5-6,11-12H2,1-4H3 |
InChI Key |
WYCBZOVKQIXMHU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=C(N=C2N1C3=CC=CC=C3N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.